molecular formula C23H18N2O4 B12451168 N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide

Cat. No.: B12451168
M. Wt: 386.4 g/mol
InChI Key: WBKQCOZJFJWFND-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide is a complex organic compound with a unique structure that includes a phthalimide core and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide typically involves the reaction of phthalic anhydride with aniline to form the phthalimide intermediate. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide is unique due to its specific structural features, such as the ethoxy group on the benzamide moiety. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-ethoxybenzamide

InChI

InChI=1S/C23H18N2O4/c1-2-29-17-11-6-8-15(14-17)21(26)24-19-13-7-12-18-20(19)23(28)25(22(18)27)16-9-4-3-5-10-16/h3-14H,2H2,1H3,(H,24,26)

InChI Key

WBKQCOZJFJWFND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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